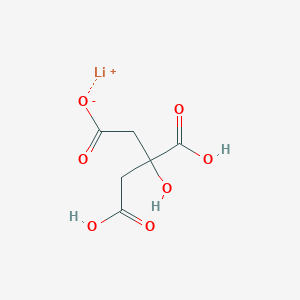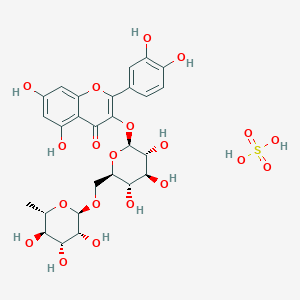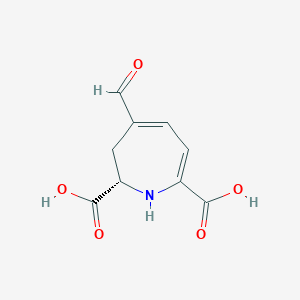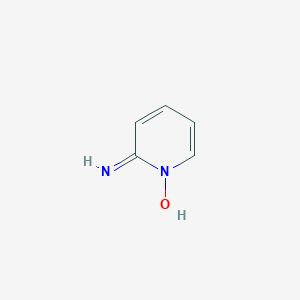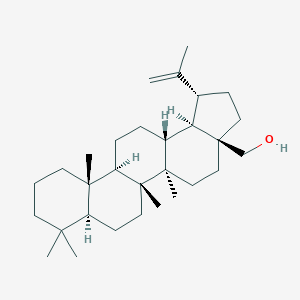
Lup-20(29)-en-28-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lup-20(29)-en-28-ol is a natural product that belongs to the lupane triterpenoids family. It is widely found in many plants, including Euphorbia kansui, Euphorbia pekinensis, and Euphorbia lathyris. Lup-20(29)-en-28-ol has been extensively studied for its biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of Lup-20(29)-en-28-ol is not fully understood. However, it has been suggested that Lup-20(29)-en-28-ol exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Lup-20(29)-en-28-ol has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Lup-20(29)-en-28-ol has been found to activate the immune system by enhancing the activity of T cells and natural killer cells.
Efectos Bioquímicos Y Fisiológicos
Lup-20(29)-en-28-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of inflammatory enzymes, including COX-2 and iNOS. Lup-20(29)-en-28-ol has also been shown to reduce the production of inflammatory cytokines, including TNF-α and IL-6. Additionally, Lup-20(29)-en-28-ol has been found to enhance the activity of immune cells, including T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Lup-20(29)-en-28-ol in lab experiments is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Lup-20(29)-en-28-ol has been extensively studied, which means that there is a large body of literature available on its biological activities. However, one limitation of using Lup-20(29)-en-28-ol in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on Lup-20(29)-en-28-ol. One area of research is to further elucidate its mechanism of action, particularly with regard to its antitumor effects. Another area of research is to explore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, there is potential for Lup-20(29)-en-28-ol to be used in combination with other drugs to enhance their efficacy.
Métodos De Síntesis
Lup-20(29)-en-28-ol can be synthesized from the triterpenoid betulinic acid, which is found in many plants, including birch bark. The synthesis method involves the oxidation of betulinic acid using Jones reagent, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Lup-20(29)-en-28-ol has been extensively studied for its biological activities. It has been found to have antitumor effects against a variety of cancer cell lines, including breast, lung, and colon cancer. Lup-20(29)-en-28-ol has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activity of inflammatory enzymes. Additionally, Lup-20(29)-en-28-ol has been found to have immunomodulatory effects by enhancing the activity of immune cells, including T cells and natural killer cells.
Propiedades
Número CAS |
13952-76-6 |
|---|---|
Nombre del producto |
Lup-20(29)-en-28-ol |
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
[(1R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methanol |
InChI |
InChI=1S/C30H50O/c1-20(2)21-11-16-30(19-31)18-17-28(6)22(25(21)30)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h21-25,31H,1,8-19H2,2-7H3/t21-,22+,23-,24+,25+,27-,28+,29+,30+/m0/s1 |
Clave InChI |
NVGWEOCSOMJZPE-DRUCTHHFSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



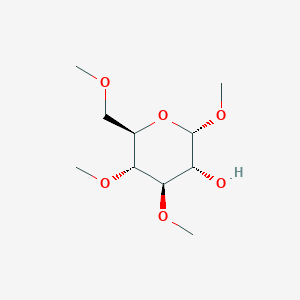
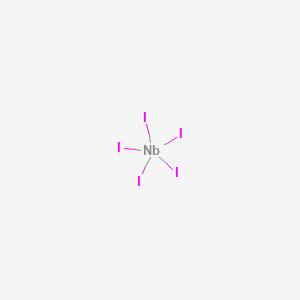
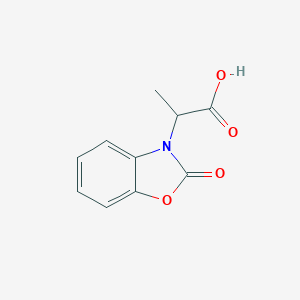
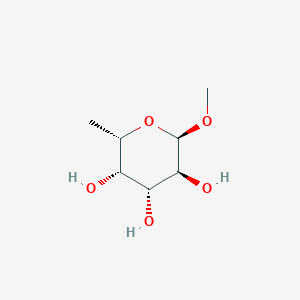

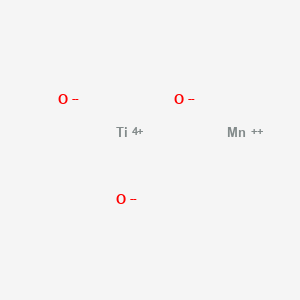
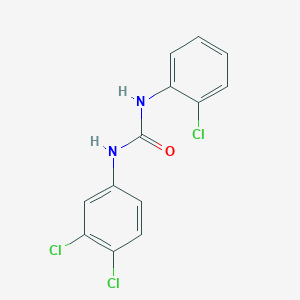
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)
